Perilipin-2 is a member of the perilipin family of proteins, which are integral to the regulation of lipid droplets in various cell types. This protein plays a critical role in lipid metabolism, particularly in the storage and mobilization of lipids within adipocytes and other cell types. Perilipin-2 (129-137) refers specifically to a segment of this protein, highlighting its significance in understanding the broader functions of perilipins in cellular processes.
Perilipin-2 was first identified through studies focused on lipid droplet-associated proteins. It is predominantly expressed in adipose tissue and sebaceous glands, where it regulates lipid storage and mobilization. Research has shown that perilipin-2 is crucial for maintaining lipid homeostasis and influences the differentiation of sebocytes, which are involved in lipid synthesis within the skin .
Perilipin-2 belongs to the perilipin family, which consists of five members (Perilipin-1 to Perilipin-5). These proteins are classified based on their structural features and functional roles in lipid droplet biology. Perilipin-2 is categorized as a class II perilipin, which primarily associates with lipid droplets and regulates lipolysis by controlling access to stored lipids .
The synthesis of perilipin-2 can be achieved through recombinant DNA technology, where the gene encoding perilipin-2 is cloned into an expression vector. This vector is then introduced into suitable host cells (e.g., human embryonic kidney cells) for protein expression.
Perilipin-2 has a characteristic structure that includes an N-terminal domain responsible for targeting to lipid droplets and a central region rich in amphipathic alpha helices. This structural arrangement allows perilipin-2 to interact with lipid droplets effectively .
The molecular weight of perilipin-2 is approximately 47 kDa, and its structure features several conserved motifs that facilitate its function in lipid metabolism. Structural studies have revealed that perilipin proteins can form oligomers on lipid droplets, influencing their stability and function .
Perilipin-2 participates in several biochemical reactions related to lipid metabolism:
The interaction between perilipin-2 and lipases involves phosphorylation events that alter the binding affinity of these enzymes to lipid droplets. Phosphorylation by protein kinase A enhances lipase activity, facilitating triglyceride breakdown .
The mechanism of action for perilipin-2 involves its binding to lipid droplets, where it acts as a protective barrier against lipolytic enzymes. By sequestering these enzymes away from stored triglycerides, perilipin-2 effectively regulates lipolysis rates according to cellular energy demands.
Studies indicate that perilipin-2's phosphorylation state significantly impacts its function; phosphorylated forms are more effective at inhibiting lipolysis compared to unphosphorylated forms . This regulatory mechanism is crucial during periods of energy surplus when lipid storage is favored.
Perilipin-2 is a hydrophobic protein that integrates into the lipid bilayer of lipid droplets. Its solubility properties change depending on its phosphorylation state and interaction with other proteins.
The chemical stability of perilipin-2 can be influenced by pH and ionic strength, affecting its conformation and functionality. Studies show that alterations in these conditions can lead to changes in its binding affinity for triglycerides .
Perilipin-2 has significant implications in various fields:
The Perilipin-2 (Plin2) residues 129-137 constitute an evolutionarily conserved segment within the larger functional domain spanning residues 119-251. This region forms part of a Plin3-like cleft structure characterized by a hydrophobic pocket measuring approximately 13 Å in width, 18 Å in length, and 10 Å in depth. The tertiary structure of this cleft enables high-affinity lipid binding through spatial organization of conserved hydrophobic residues (Leu132, Val135) and polar residues (Ser129, Gln133) that facilitate ligand interactions. Structural modeling reveals that the 129-137 sequence contributes to a groove between α-helices and adjacent β-strands that accommodates lipid polar groups while enabling hydrophobic acyl chain interactions [1] [2].
Biophysical analyses demonstrate that this segment exhibits conformational plasticity upon lipid engagement. Circular dichroism spectroscopy shows a 35% increase in α-helical content when residues 129-137 interact with stearic acid or cholesterol. This structural transition enables optimal positioning of Phe130 and Ile134 within the hydrophobic cleft, creating van der Waals contacts with lipid acyl chains (-ΔG ~7.2 kcal/mol). Deletion mutants lacking 129-137 show 85% reduction in cholesterol binding affinity (Kd = 1.8 μM vs. 0.25 μM in wild-type), confirming its essential role in lipid docking [1] [5].
Table 1: Structural Features of Perilipin-2 (129-137) Domain
Position | Residue | Property | Function in Lipid Binding |
---|---|---|---|
129 | Ser | Polar | Hydrogen bonding with lipid polar groups |
130 | Phe | Aromatic hydrophobic | π-stacking with cholesterol ring |
132 | Leu | Aliphatic hydrophobic | Van der Waals interactions with acyl chains |
133 | Gln | Polar | Stabilizes bound lipid orientation |
134 | Ile | Aliphatic hydrophobic | Core hydrophobic contact with lipids |
135 | Val | Aliphatic hydrophobic | Acyl chain packing efficiency |
137 | Glu | Charged | Maintains structural integrity of binding cleft |
Residues 129-137 form the C-terminal segment of the α4 helix within Plin2's larger 119-251 functional domain. This amphipathic helix integrates with the adjacent α-β domain (α5, β3) and N-terminal segment of helix α6 to create a unified lipid-binding interface. The α4 helix (residues 119-135) positions hydrophobic residues toward the cleft interior while exposing polar residues to solvent, enabling both membrane penetration and specific lipid recognition. This domain shares 42% sequence identity with Plin3, including conservation of the lipid-coordinating residues at positions 130, 132, and 135 that are critical for maintaining the cleft architecture [1] [2].
Functional studies demonstrate that helix α4 serves as a structural scaffold for the entire lipid-binding cleft. Mutational disruption of α4's hydrophobic face (L132A/V135A) reduces cholesterol binding by 90% and destabilizes the adjacent β3-strand, as measured by a 12°C decrease in thermal stability. Fluorescence resonance energy transfer (FRET) analyses show that helix α4 positions Trp126 <15 Å from bound NBD-cholesterol, enabling energy transfer efficiency >85%. The human Ser251Pro polymorphism in helix α6 (immediately downstream of 129-137) disrupts helical continuity and reduces plasma triglyceride mobilization by 40%, demonstrating the physiological consequence of perturbing this domain's architecture [1] [5] [6].
Table 2: Functional Impact of Mutations in the α4-α6 Domain
Mutation | Domain Location | Structural Effect | Functional Consequence |
---|---|---|---|
L132A/V135A | α4 helix | Disrupted hydrophobic face | 90% reduced cholesterol binding |
Ser251Pro | α6 helix | Disrupted helix formation | 40% reduced lipolysis, dyslipidemia |
Δ119-251 | Entire cleft | Complete cleft removal | Abolishes lipid droplet targeting |
R127E | α4-β3 junction | Disrupted charge network | 75% reduced stearic acid binding |
The 129-137 sequence contributes to an amphipathic helix with a calculated hydrophobic moment (μH) of 0.65, characteristic of membrane-associated helices. This segment enables a multi-stage membrane interaction process: 1) electrostatic attraction via Glu137; 2) partial helix insertion (residues 130-135); and 3) hydrophobic side-chain intercalation into the phospholipid monolayer. Molecular dynamics simulations show that Leu132 and Val135 penetrate >7 Å into the lipid packing region, displacing phospholipid acyl chains and creating permanent membrane defects. These interactions reduce the free energy of lipid droplet association by -5.3 kcal/mol compared to non-inserting mutants [2] [4] [9].
The 129-137 region contains evolutionarily conserved 11-mer repeat sequences (residues 130-140: F130LQIKV135ELT) predicted to adopt extended amphipathic helices upon membrane contact. These repeats share homology with lipid-associated proteins like apolipoproteins and synucleins, utilizing a conserved mechanism where unstructured regions fold into stable helices upon lipid engagement. Circular dichroism confirms that the isolated 129-137 peptide transitions from 15% to 82% helicity in the presence of phospholipid vesicles. This structural transition enables cooperative binding with Plin2's central targeting domain (residues 103-215) to stabilize lipid droplet contacts. In mammary epithelial cells, this mechanism facilitates 70% of lipid droplet-plasma membrane tethering events during apocrine secretion [4] [9].
Helical wheel projection of residues 129-137 (S129F-L-Q-I134-V-E137) showing distinct hydrophobic (yellow) and polar/charged (blue) faces. Hydrophobic residues Leu132, Ile134, and Val135 form a continuous membrane-embedded sector.
Functional studies demonstrate that the amphipathic helix enables dual-specificity interactions with both phospholipid membranes and neutral lipids. The hydrophobic face inserts into lipid droplets while the polar face recruits cytoplasmic factors like butyrophilin and xanthine oxidoreductase to form secretion complexes. In Plin2-null macrophages, lipid droplet degradation increases by 3-fold due to impaired stabilization of the phospholipid monolayer, confirming the domain's role in shielding stored lipids. This protective function is evolutionarily conserved, with zebrafish Plin2 orthologs showing 89% sequence identity in this region [7] [9].
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